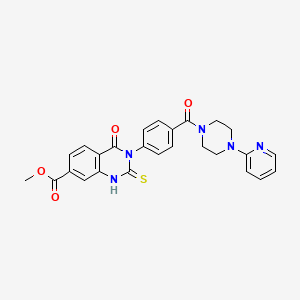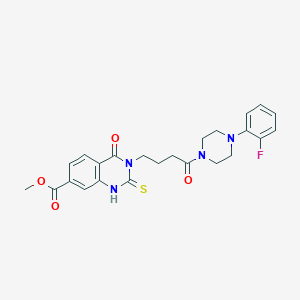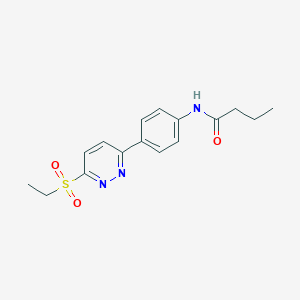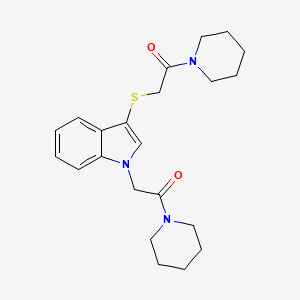![molecular formula C27H32N4O5 B11281728 5-(1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-propylpentanamide](/img/structure/B11281728.png)
5-(1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-propylpentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-propylpentanamide is a complex organic compound that features a quinazolinone and benzoxazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-propylpentanamide typically involves multi-step organic synthesis. The key steps include the formation of the benzoxazine ring and the quinazolinone core, followed by their coupling.
Formation of Benzoxazine Ring: The benzoxazine ring can be synthesized via a one-pot synthesis involving the Mitsunobu reaction and sequential cyclization.
Formation of Quinazolinone Core: The quinazolinone core is typically synthesized through the reaction of anthranilic acid derivatives with isocyanates or carbodiimides.
Coupling Reaction: The final step involves coupling the benzoxazine and quinazolinone intermediates under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: The benzoxazine moiety can be oxidized under specific conditions.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include oxidized benzoxazine derivatives, reduced quinazolinones, and substituted benzoxazine compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, the compound is investigated for its potential as a pharmacophore. Its ability to interact with various biological targets makes it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is studied for its potential therapeutic effects. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent.
Industry
In the industrial sector, the compound is explored for its use in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5-(1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-propylpentanamide involves its interaction with specific molecular targets. The benzoxazine moiety can interact with enzymes and receptors, modulating their activity. The quinazolinone core can inhibit certain enzymes, leading to therapeutic effects. The exact pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
- 6-Methyl-2H-1,4-benzoxazin-3(4H)-one
- 6-Amino-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride
Uniqueness
The uniqueness of 5-(1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-propylpentanamide lies in its dual functionality, combining the properties of both benzoxazine and quinazolinone
Properties
Molecular Formula |
C27H32N4O5 |
|---|---|
Molecular Weight |
492.6 g/mol |
IUPAC Name |
5-[1-[2-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-propylpentanamide |
InChI |
InChI=1S/C27H32N4O5/c1-3-13-28-24(32)10-6-7-14-30-26(34)20-8-4-5-9-21(20)31(27(30)35)18-25(33)29-15-16-36-23-12-11-19(2)17-22(23)29/h4-5,8-9,11-12,17H,3,6-7,10,13-16,18H2,1-2H3,(H,28,32) |
InChI Key |
ADXQAGCTHOQHCI-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)CCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)N3CCOC4=C3C=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chloro-4-methylphenyl)-2-{[5-(4-chlorophenyl)-4-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11281645.png)
![methyl 4-[5-(3-chlorophenyl)furan-2-yl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11281651.png)
![5,5-dimethyl-15-piperidin-1-yl-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaene](/img/structure/B11281668.png)

![4-ethyl-9-(2-methoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11281680.png)

![N-{2-[3-({[(2-Ethylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]phenyl}propanamide](/img/structure/B11281689.png)
![(2-methoxyphenyl)[5-{[4-(propan-2-yl)benzyl]amino}-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl]methanone](/img/structure/B11281690.png)
![14-benzyl-5,5-dimethyl-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-15-one](/img/structure/B11281698.png)

![Methyl 4-{[(3-cyclopentyl-2,5-dioxo-1-phenylimidazolidin-4-yl)acetyl]amino}benzoate](/img/structure/B11281706.png)
![3-(4-isopropylphenyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one](/img/structure/B11281715.png)

![Methyl 2-(morpholin-4-yl)-5-({[3-nitro-4-(piperidin-1-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B11281731.png)
